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molecular formula C13H10O2S B177347 4-(Phenylthio)benzoic acid CAS No. 6310-24-3

4-(Phenylthio)benzoic acid

Cat. No. B177347
M. Wt: 230.28 g/mol
InChI Key: WRZVDYSYXLKRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521173

Procedure details

The conditions to prepare Reference Example 32 c1384847 are used with 6.0 g of mercaptobenzene, 12.22 g of potassium t-butoxide and 13.15 g of 4-bromobenzoic acid to give 12.0 g of the desired product as a solid, m.p. 101°-103° C.; M+H=231.
[Compound]
Name
Example 32 c1384847
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
12.22 g
Type
reactant
Reaction Step Three
Quantity
13.15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Br[C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1>>[C:2]1([S:1][C:15]2[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Example 32 c1384847
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
SC1=CC=CC=C1
Step Three
Name
Quantity
12.22 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
13.15 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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